molecular formula C11H13NO4 B14599826 2-Amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 60951-15-7

2-Amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B14599826
CAS No.: 60951-15-7
M. Wt: 223.22 g/mol
InChI Key: VVUOJPYDSRHPMO-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetralin core with hydroxyl and amino functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydroxy-2-aminotetralin-2-carboxylic acid typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aromatic precursor, the introduction of hydroxyl groups can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide. The amino group can be introduced via amination reactions using reagents such as ammonia or amines under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various amines, halides, and other nucleophiles.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Amino-substituted derivatives.

Scientific Research Applications

5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dihydroxy-2-aminotetralin-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to participate in redox reactions and form hydrogen bonds with biological molecules. This can lead to modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxyindole-2-carboxylic acid: A related compound with similar hydroxyl and carboxylic acid groups but lacking the amino group.

    2-Aminotetralin: A simpler analog without the hydroxyl groups.

    Catecholamines: Compounds like dopamine and norepinephrine that share the catechol structure but have different functional groups.

Uniqueness

5,6-Dihydroxy-2-aminotetralin-2-carboxylic acid is unique due to the combination of hydroxyl, amino, and carboxylic acid groups on a tetralin core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

60951-15-7

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-amino-5,6-dihydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H13NO4/c12-11(10(15)16)4-3-7-6(5-11)1-2-8(13)9(7)14/h1-2,13-14H,3-5,12H2,(H,15,16)

InChI Key

VVUOJPYDSRHPMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1C(=C(C=C2)O)O)(C(=O)O)N

Origin of Product

United States

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